molecular formula C9H9ClO2 B1347633 5-Chloro-2-ethoxybenzaldehyde CAS No. 27682-64-0

5-Chloro-2-ethoxybenzaldehyde

Cat. No.: B1347633
CAS No.: 27682-64-0
M. Wt: 184.62 g/mol
InChI Key: JVUJRLHWDLJULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxybenzaldehyde: is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a chlorinated benzaldehyde derivative, characterized by the presence of a chloro group at the 5-position and an ethoxy group at the 2-position on the benzene ring. This compound is primarily used in chemical research and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-ethoxybenzaldehyde can be synthesized through various methods. One common approach involves the formylation of 5-chloro-2-ethoxytoluene using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . The reaction typically occurs under reflux conditions, followed by hydrolysis to yield the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale formylation reactions using optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaOH, KOH, various nucleophiles

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chloro and ethoxy substituents influence the reactivity and selectivity of the compound in various transformations .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-chloro-2-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior. The chloro group at the 5-position also imparts distinct electronic effects, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

5-chloro-2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUJRLHWDLJULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299261
Record name 5-chloro-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27682-64-0
Record name 27682-64-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-ethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-ethoxybenzaldehyde
Reactant of Route 4
5-Chloro-2-ethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-ethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.